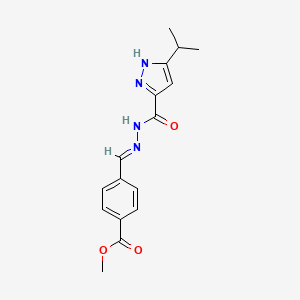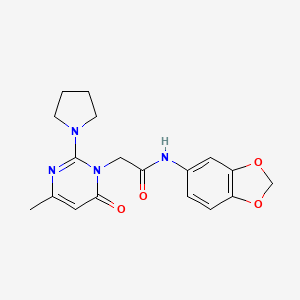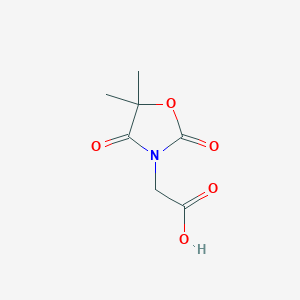
(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of methyl benzoate featuring a hydrazone linkage to a pyrazole moiety. While the specific compound is not directly studied in the provided papers, they offer insights into similar compounds that can help infer properties and reactivity. For instance, paper discusses a related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized through a condensation reaction and characterized using various spectroscopic techniques.
Synthesis Analysis
The synthesis of similar compounds typically involves a condensation reaction between a formylbenzoate and a hydrazine or its derivatives. In paper , methyl-4-formylbenzoate was condensed with phenylhydrazine to produce the target compound. This suggests that the synthesis of the compound might also involve a similar strategy, using an isopropyl pyrazole derivative as the hydrazine source.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction techniques, as seen in paper . Density functional theory (DFT) calculations, including B3LYP/6-31G(d,p) method, have been used to optimize the molecular structure and predict vibrational frequencies, as well as (1)H and (13)C NMR chemical shifts. These methods could be applied to the compound to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their global chemical reactivity descriptors, natural population analysis (NPA), and studies of their thermodynamic properties, as mentioned in paper . These analyses provide information on the stability and potential reactivity of the compound, which could include nucleophilic addition reactions due to the presence of the hydrazone linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been studied using spectroscopic methods and quantum chemical studies. Paper details the investigation of harmonic vibrational frequencies, NMR chemical shifts, and non-linear optical (NLO) properties. The solvency effects on the energetic behavior of the compound were examined using the integral equation formalism polarizable continuum model (IEF-PCM). These methods would likely be relevant for analyzing the physical and chemical properties of the compound .
Relevant Case Studies
Although the provided papers do not directly discuss the compound , they offer valuable information on structurally related compounds. For example, paper describes the synthesis and characterization of a pyrazole derivative with an amide linkage, which could provide insights into the behavior of the pyrazole moiety in the compound of interest. These case studies can help predict the synthesis pathway, molecular structure, and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Hydrazonyl Compounds Synthesis : Research has shown the transformation of hydrazonyl compounds into various derivatives, including pyrazoles, pyrimidines, and others, indicating the versatility of compounds like (E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate in synthesizing heterocyclic frameworks. Such transformations are critical for creating pharmacologically relevant structures (Stanovnik et al., 2006; Pizzioli et al., 1998).
Antimicrobial Activity : Some derivatives synthesized from compounds similar to this compound have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Abunada et al., 2008).
Structural and Molecular Studies
Crystal Structure Analysis : The analysis of crystal structures of related compounds helps in understanding the molecular arrangements and potential interactions in solid states, which is crucial for designing compounds with desired physical and chemical properties (Portilla et al., 2007).
Quantum Chemical Studies : Detailed quantum chemical studies, including the analysis of molecular structures, vibrational frequencies, and electronic properties, provide insights into the reactivity and stability of these compounds. Such studies are essential for predicting the behavior of new compounds in various chemical environments (Şahin et al., 2015).
Applications in Drug Discovery
Molecular Docking Studies : The exploration of molecular docking and spectroscopic studies of pyrazole derivatives indicates the potential for these compounds to act as ligands in drug discovery, targeting specific proteins or enzymes. This highlights the application of this compound derivatives in medicinal chemistry (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[(E)-[(5-propan-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10(2)13-8-14(19-18-13)15(21)20-17-9-11-4-6-12(7-5-11)16(22)23-3/h4-10H,1-3H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIPFZLJPIEJLA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)


![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)